molecular formula C6H12FN B13019462 4-Fluoro-3-methylpiperidine

4-Fluoro-3-methylpiperidine

Cat. No.: B13019462
M. Wt: 117.16 g/mol
InChI Key: QWGMFAONKCPGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-methylpiperidine is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atomFluorinated piperidines are of significant interest in medicinal chemistry due to their potential to enhance the pharmacokinetic and physicochemical properties of drug candidates .

Preparation Methods

The synthesis of 4-Fluoro-3-methylpiperidine typically involves the fluorination of a suitable piperidine precursor. One common method includes the use of fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is often carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial production methods for fluorinated piperidines may involve multi-step synthesis routes, starting from commercially available piperidine derivatives. These methods often require optimization of reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

4-Fluoro-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidines .

Scientific Research Applications

4-Fluoro-3-methylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes and receptors. This can lead to modulation of biological activities, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

4-Fluoro-3-methylpiperidine can be compared with other fluorinated piperidines and related compounds:

The uniqueness of this compound lies in the combined presence of both the fluorine atom and the methyl group, which imparts distinct properties that can be advantageous in various applications .

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

4-fluoro-3-methylpiperidine

InChI

InChI=1S/C6H12FN/c1-5-4-8-3-2-6(5)7/h5-6,8H,2-4H2,1H3

InChI Key

QWGMFAONKCPGHV-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1F

Origin of Product

United States

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